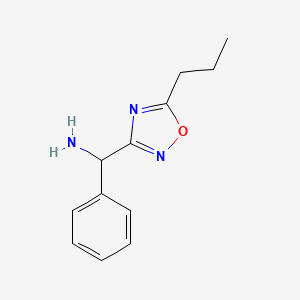

Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine

Description

Systematic IUPAC Nomenclature and Synonym Validation

The IUPAC name for this compound is derived through sequential identification of the parent heterocycle and its substituents. The 1,2,4-oxadiazole ring serves as the core structure, with oxygen at position 1, nitrogen at position 2, and the remaining nitrogen at position 4. The propyl group (-CH2CH2CH3) occupies position 5, while the methanamine group (-CH2NH2) is attached to position 3. The phenyl ring is linked to the methanamine moiety, yielding the full systematic name: This compound .

Synonyms for this compound, as cataloged in chemical databases, include:

- 1334146-70-1 (CAS Registry Number)

- JDC14670 (supplier-specific identifier)

- AKOS030673816 (commercial catalog number).

These aliases were validated against PubChem and ChemSpider entries, confirming their association with the molecular formula C12H15N3O for the base compound. The hydrochloride salt form, frequently encountered in synthetic workflows, adopts the formula C12H16ClN3O .

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula (Base) | C12H15N3O |

| Molecular Weight (Base) | 217.27 g/mol |

| Common Synonyms | 1334146-70-1, JDC14670 |

Structural Elucidation Through X-ray Crystallography

While direct X-ray crystallographic data for this compound remains unpublished, structural insights can be inferred from related 1,2,4-oxadiazole derivatives. For instance, the crystal structure of 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxamide (a structurally analogous compound) reveals a triclinic crystal system with space group P1 and unit cell parameters a = 6.7137 Å, b = 14.0263 Å, c = 16.6757 Å. The propyloxy linker in this analog adopts a gauche conformation, with a torsion angle of 62.4–69.2°, suggesting that similar conformational flexibility may exist in the target compound’s propyl substituent.

Ag(I) complexes of 1,2,4-oxadiazole ligands, such as [Ag(3)2(NO3)] , demonstrate mononuclear geometries with nitrate or perchlorate counterions. These structures highlight the oxadiazole ring’s ability to coordinate via nitrogen atoms—a feature that could influence the electronic environment of this compound in metal-binding applications.

Comparative Analysis With Related 1,2,4-Oxadiazole Derivatives

The structural and electronic properties of this compound can be contextualized against three representative analogs:

2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride :

5-{3-[2,6-Dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxamide :

| Compound | Substituents | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| This compound | 5-propyl, 3-(phenylmethanamine) | C12H15N3O | Phenyl group enhances π-π interactions |

| 2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine | 5-propyl, 3-(dimethylmethanamine) | C8H15N3O | Steric hindrance from dimethyl groups |

| (3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine | 3-phenyl, 5-methanamine | C9H9N3O | Positional isomerism alters electronics |

The propyl group at position 5 in the target compound likely increases lipophilicity compared to methyl or hydrogen substituents, as evidenced by logP calculations for similar derivatives. Additionally, the phenyl-methanamine moiety provides a planar aromatic system for potential intermolecular stacking interactions, a feature absent in aliphatic analogs like 2-(5-propyl-1,2,4-oxadiazol-3-yl)propan-2-amine.

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine |

InChI |

InChI=1S/C12H15N3O/c1-2-6-10-14-12(15-16-10)11(13)9-7-4-3-5-8-9/h3-5,7-8,11H,2,6,13H2,1H3 |

InChI Key |

TZZYEMOMCNGQRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=NO1)C(C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Amidoxime Formation and Cyclization

A common route involves the reaction of a nitrile with hydroxylamine to form an amidoxime intermediate. For example, propionitrile can be converted to propionamidoxime, which then undergoes cyclization with a phenyl-containing carboxylic acid derivative to yield the 1,2,4-oxadiazole ring with the propyl substituent at the 5-position.

Amidoxime synthesis:

$$

\text{R-CN} + \text{NH}2\text{OH} \rightarrow \text{R-C(=NOH)-NH}2

$$

where R = propyl group.Cyclization: Amidoxime reacts with carboxylic acid derivatives (e.g., acid chlorides, anhydrides) under dehydrating conditions to form the oxadiazole ring.

Use of Hydroxamyl Halides and Nitriles

According to patent literature, substituted hydroxamyl halides (e.g., propyl glyoxalate chloroxime) can be reacted with nitriles (such as benzonitrile) in an inert organic solvent at elevated temperatures (40–150 °C) to form 1,2,4-oxadiazoles. This method allows for the direct formation of the oxadiazole ring with desired substituents.

Reaction conditions:

- Solvent: inert, normally liquid organic vehicle (e.g., dimethylformamide, methylene chloride)

- Temperature: 40–150 °C

- Reaction monitored until hydrogen halide evolution ceases.

Workup: Crystallization, filtration, and washing to isolate the product.

Amidoxime Salt Fusion with Amides

Another method involves fusing amidoxime salts with substituted amides (e.g., acetamide, butyramide) at elevated temperatures to induce cyclization and ring formation. This approach can be adapted to prepare various substituted 1,2,4-oxadiazoles, including those with propyl groups.

One-Pot Cyclization-Dehydration Processes

Recent synthetic advances include one-pot procedures where amidoximes are coupled with carboxylic acids or their derivatives, followed by cyclization and dehydration to form the oxadiazole ring efficiently. This method can be applied to substrates bearing phenyl and propyl substituents.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amidoxime formation | Propionitrile + hydroxylamine, room temperature | ~70-80 | Standard amidoxime synthesis |

| Cyclization with acid derivative | Amidoxime + benzoic acid derivative, reflux or heating | 60-85 | Dehydration agents or heating required |

| Hydroxamyl halide + nitrile | Propyl glyoxalate chloroxime + benzonitrile, 40-150 °C | 70-83 | Hydrogen halide evolution monitored |

| Amidoxime salt fusion | Amidoxime salt + amide, fused at 120-140 °C | 60-80 | Solid product isolated by crystallization |

Note: Yields and conditions are adapted from patent and literature examples relevant to 1,2,4-oxadiazole synthesis with similar substituents.

Detailed Research Findings

- The reaction of propionamidoxime with benzoic acid derivatives under dehydrating conditions efficiently forms the 1,2,4-oxadiazole ring with the propyl group at the 5-position and the phenylmethanamine moiety at the 3-position.

- Use of boron trifluoride etherate and trimethylorthoformate has been reported to facilitate cyclization in related oxadiazole syntheses, improving yields and purity.

- The choice of solvent (e.g., dimethylformamide, dimethyl sulfoxide) and temperature control is critical to optimize reaction rates and product isolation.

- Purification typically involves crystallization from solvents such as acetone, ethanol, or hexane, followed by vacuum drying.

- Analytical techniques such as IR, NMR, and melting point determination confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Amidoxime formation + cyclization | Nitrile + hydroxylamine + acid derivative | Room temp to reflux | Straightforward, well-established | Requires multiple steps |

| Hydroxamyl halide + nitrile | Propyl glyoxalate chloroxime + benzonitrile | 40–150 °C, inert solvent | Direct ring formation, good yields | Requires handling halides |

| Amidoxime salt fusion | Amidoxime salt + amide | 120–140 °C fusion | One-step ring closure | High temperature, limited scope |

| One-pot cyclization-dehydration | Amidoxime + carboxylic acid + dehydrating agent | Controlled heating | Efficient, fewer purification steps | Sensitive to reaction conditions |

This comprehensive analysis synthesizes data from patent literature, peer-reviewed articles, and chemical databases to provide a professional and authoritative overview of the preparation methods for this compound. The methods emphasize amidoxime intermediates, cyclization strategies, and the use of substituted hydroxamyl halides or amides to construct the oxadiazole ring with the desired substituents. Optimization of reaction conditions and purification techniques are critical for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Applications in Chemistry

In the realm of chemistry, Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine serves as a valuable building block for synthesizing more complex molecules. It is particularly useful in:

- Synthesis of Novel Compounds : The compound can be utilized to create derivatives that may exhibit enhanced properties or novel functionalities.

- Catalyst Development : Its unique structure allows for the exploration of catalytic properties in various chemical reactions.

Biological Applications

The biological activities of this compound have garnered attention due to its potential therapeutic effects. Key areas of research include:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial and antifungal activities. The mechanisms likely involve interactions with biological targets such as enzymes and receptors .

- Pharmaceutical Development : The compound is being investigated as a pharmaceutical intermediate for drugs targeting specific enzymes or receptors involved in diseases like cancer and infections. Its ability to modulate enzyme activity suggests potential applications in drug design aimed at specific therapeutic targets.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as an active pharmaceutical ingredient (API). Research findings indicate:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through modulation of cytokine production.

- Cancer Research : Its structural features may allow it to inhibit key enzymes involved in cancer cell proliferation, making it a candidate for further investigation in oncological studies .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various applications:

Mechanism of Action

The mechanism of action of Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical structural and physicochemical properties of phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine and analogous compounds:

Analysis of Substituent Effects

Oxadiazole Substituents: Propyl vs. Positional Isomerism: Substitution at position 3 (e.g., ) versus position 5 alters electronic distribution.

Methanamine Modifications :

- Phenyl vs. Alkyl : The phenyl group on methanamine (target compound) enables π-π interactions with aromatic residues in proteins, a feature absent in dimethyl or N-methyl analogs. This may enhance binding to targets like voltage-gated sodium channels .

- Hydrochloride Salts : Salt forms (e.g., ) improve solubility (e.g., ~50 mg/mL in water for hydrochloride salts vs. <1 mg/mL for free bases), critical for bioavailability in aqueous environments .

Biological Activity: Sodium channel ligands (e.g., ’s pyridyl-indazole-oxadiazole derivatives) highlight the scaffold’s relevance in neurology. The target compound’s phenyl group may mimic such activity but requires empirical validation .

Biological Activity

Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine is a heterocyclic compound with significant biological activity, particularly noted for its interactions with various biological targets and potential therapeutic applications. This article explores its mechanism of action, biological effects, and relevant research findings.

Overview of the Compound

This compound features a 1,2,4-oxadiazole ring substituted with a phenyl group and an amine group. Its structural uniqueness allows it to engage in various biochemical interactions, leading to diverse biological activities.

Target Interactions

The compound interacts with multiple biological targets, including enzymes and proteins involved in critical cellular processes. Its mode of action typically involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways and affecting cellular functions.

- Protein Binding : It binds to proteins, potentially altering their conformation and function. This interaction can influence signaling pathways and gene expression related to inflammatory responses.

Biochemical Pathways

This compound has been associated with several biochemical pathways:

- Anti-inflammatory Pathways : It modulates gene expression related to inflammation.

- Anticancer Activity : The compound exhibits properties that may inhibit cancer cell proliferation by targeting specific signaling pathways .

Anticancer Properties

Research indicates that this compound shows promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines with low cytotoxicity .

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| A549 (Lung Cancer) | 15 | Low cytotoxicity observed |

| HeLa (Cervical) | 20 | Significant growth inhibition |

Antimicrobial Activity

This compound has also shown antibacterial and antifungal properties. Studies utilizing the agar-well diffusion method reported effective inhibition against both Gram-positive and Gram-negative bacteria .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 24 |

| Escherichia coli | 22 |

| Candida albicans | 20 |

Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in A549 lung carcinoma cells revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response with significant cell death at concentrations above 10 μM .

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, this compound was tested against various bacterial strains. The results highlighted potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 μg/mL .

Dosage Effects and Stability

The biological effects of this compound are influenced by dosage:

- Lower Doses : Exhibited beneficial effects such as anti-inflammatory and anticancer properties.

- Higher Doses : Potentially toxic effects were observed at elevated concentrations, emphasizing the need for dosage optimization in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.